![molecular formula C16H12BrN3O2 B7690731 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide](/img/structure/B7690731.png)
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with specific biological targets, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves its ability to interact with specific biological targets. This compound has been shown to bind to specific proteins, including kinases and phosphatases, and inhibit their activity. This inhibition can lead to changes in cellular signaling pathways, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide depend on the specific biological target it interacts with. This compound has been shown to have effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, this compound has been shown to have effects on neuronal signaling, making it a potential tool for investigating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its specificity for certain biological targets, its ability to inhibit protein activity, and its potential to investigate specific cellular processes. However, there are also limitations to using this compound, including its potential toxicity and the need for specific reagents and conditions for its synthesis.
Zukünftige Richtungen
There are many future directions for the use of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, this compound could be used to investigate specific cellular processes and signaling pathways in greater detail. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, which is then reacted with 2-bromo-1-(4-fluorophenyl)ethanone to produce the desired product. The final compound is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been used in various scientific research studies as a tool to investigate specific biological targets. This compound has been shown to interact with various proteins, including kinases and phosphatases, making it a valuable tool for studying cellular signaling pathways. Additionally, this compound has been used to investigate the role of specific proteins in disease states, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
2-bromo-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-10-18-16(22-20-10)11-5-4-6-12(9-11)19-15(21)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIHLQXIIWMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.